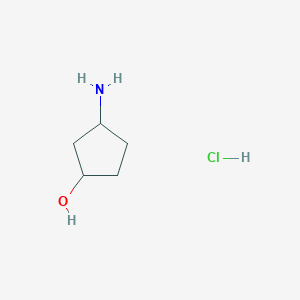

3-Aminocyclopentanol hydrochloride

Overview

Description

The body of research on cyclopentanol derivatives, particularly those with an amino group, has been expanding due to their potential applications in medicinal chemistry and as building blocks for various synthetic targets. The papers provided delve into the synthesis and characterization of various cyclopentanol and cyclopentadienone derivatives, which are closely related to 3-Aminocyclopentanol hydrochloride.

Synthesis Analysis

The synthesis of cyclopentanol derivatives involves several innovative approaches. For instance, the synthesis of iron and cobalt complexes of 3-aminocyclopentadienones is achieved through [2 + 2 + 1] cycloadditions of nitrogen acetylenes and pendant alkynes, followed by decomplexation to yield the desired products . Another study reports the synthesis of 2-aminocyclopenta[d]pyrimidines via a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride . Additionally, a chirospecific synthesis method for (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, has been developed using Dieckmann cyclization of an α-amino acid . Divergent synthesis methods have also been described for (+/-)-(3-aminocyclopentane)alkylphosphinic acids, starting from hydroxycyclopentene derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical and spectral data. For example, the structure of novel pyrimido[1,2-a]pyrimidines was confirmed based on analytical and spectral data, indicating the successful synthesis of these derivatives . The stereochemistry of synthesized compounds is also a focus, as seen in the stereospecific synthesis of (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid, which is a selective agonist of metabotropic glutamate receptors .

Chemical Reactions Analysis

The reactivity of these cyclopentanol derivatives is explored through various chemical reactions. The 3-aminocyclopentadienones, for instance, undergo chemo- and regioselective cycloadditions with dienophiles and heterodienes . The synthesis of (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid involves hydrolysis followed by Curtius rearrangement and an S_N2 reaction for the introduction of the cyanide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. For example, the 4-aminocyclopentane-1,3-diols synthesized offer stereochemically defined attachment points for substituents, indicating their potential as platforms for diversity in the synthesis of combinatorial libraries . The trans-orientation of the oxygen atoms in these diols suggests specific conformational properties that could be exploited in drug design .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

3-Aminocyclopentanol hydrochloride has been used as a building block in the synthesis of novel pyrimidines and pyrimido[1,2-a]pyrimidines. A study by El-Gaby et al. (2015) explored the synthesis of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives through a one-pot, three-component reaction involving cyclopentanone, aromatic aldehyde, and guanidine hydrochloride (El-Gaby et al., 2015).

Sugar Mimic Synthesis

Bøjstrup and Lundt (2005) conducted research on synthesizing aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. These compounds were developed through stereoselective transformations using a chiral building block and were tested for activity against various glycosidases (Bøjstrup & Lundt, 2005).

Role in Gliclazide Synthesis

Aminocyclopentanols as GABA Analogues

Ferraz et al. (2005) discovered that certain aminocyclopentane derivatives can act as conformationally restricted analogues of gamma-amino butyric acid (GABA). These findings are significant for neuroscience research, particularly in understanding neurotransmitter functions (Ferraz et al., 2005).

Development of Analytical Methods

In a study by Grushevskaya et al. (2007), the hydrochloride salt of cardiocyclide, a Russian class III antiarrhythmic agent, was analyzed. This involved studying the physicochemical properties of the hydrochloride salt and developing an analytical method for this compound (Grushevskaya et al., 2007).

Safety and Hazards

3-Aminocyclopentanol hydrochloride is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is a derivative of cyclopentanol, which is structurally similar to cyclopentolate . Cyclopentolate is known to act on muscarinic receptors in the eye, causing dilation of the pupil and preventing the eye from focusing . .

Mode of Action

If we consider its structural similarity to cyclopentolate, it might also act as an antagonist at muscarinic receptors, blocking the action of acetylcholine and causing effects such as pupil dilation . .

Biochemical Pathways

If it acts similarly to cyclopentolate, it might interfere with the cholinergic neurotransmission in the eye, affecting the contraction and relaxation of the iris sphincter and ciliary muscles . This could potentially impact visual processes, but more research is needed to confirm this.

Pharmacokinetics

Detailed pharmacokinetic data for 3-Aminocyclopentanol hydrochloride is not readily available. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied experimentally. Factors such as solubility, stability, and permeability could influence its bioavailability .

Result of Action

If it acts similarly to cyclopentolate, it might cause mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye), affecting vision . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity

properties

IUPAC Name |

3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347110 | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184919-69-4 | |

| Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

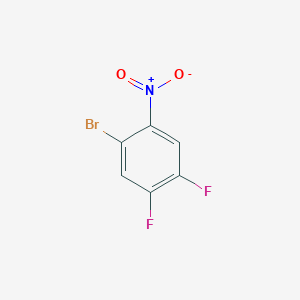

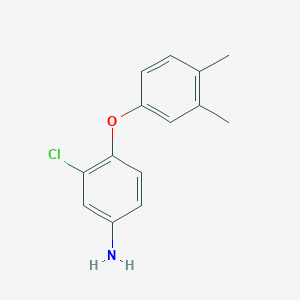

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)